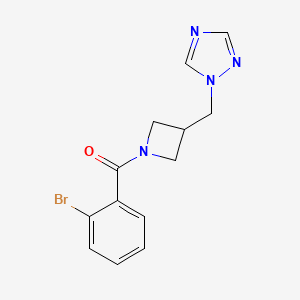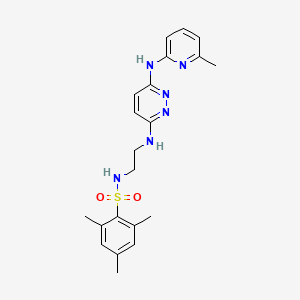![molecular formula C19H19F3N2O B2465791 1-[3-(Adamantan-1-yl)imidazo[1,5-a]pyridin-1-yl]-2,2,2-trifluoroethan-1-one CAS No. 1797731-53-3](/img/structure/B2465791.png)
1-[3-(Adamantan-1-yl)imidazo[1,5-a]pyridin-1-yl]-2,2,2-trifluoroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,5-a]pyridine is a stable scaffold, widely used for the development of emissive compounds in many application fields . It is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
Imidazo[1,5-a]pyridines can be synthesized via a one-pot cyclocondensation reaction, without the use of any metal catalyst or highly sensitive Lewis acid . The reaction can give a variety of 1,3-diarylated imidazo[1,5-a]pyridines in good to high yields .Molecular Structure Analysis
The fundamental character and the effects of substituents on the imidazo[1,5-a]pyridine backbone on the electronic character of carbenes were evaluated using rhodium complexes and selenium adducts . The structures of these compounds were determined by single-crystal X-ray diffraction analysis .Chemical Reactions Analysis
Imidazo[1,5-a]pyridines show a broad range of chemical reactions. For instance, bromination of adamantylimidazo[1,2-a]pyridines on boiling in liquid bromine or in the presence of a Lewis acid resulted in the insertion of a bromine atom in the imidazole ring without affecting the adamantane nucleus .Physical And Chemical Properties Analysis
Imidazo[1,5-a]pyridine is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties . The quantum yields of 1,3-diarylated imidazopyridines were greatly improved compared to those of the parent 3-monosubstituted compounds .Scientific Research Applications
Chemical Properties and Transformations
- Imidazopyridine Derivatives and Adamantane Compounds : Imidazopyridines, including compounds related to the query compound, exhibit significant physiologically active properties. Their chemical properties and transformations are influenced by the nature of the substituents in the molecule. These compounds undergo reactions typical for imidazopyridines, such as bromination and nitrosation, leading to various derivatives (Yurchenko et al., 2001).
Synthesis and Derivative Formation
- Synthesis of Adamantylimidazo-pyridines : The synthesis of a series of 1-adamantylimidazo[1,2-a]pyridines has been explored. The study demonstrated the effect of electron-acceptor substituents on alkylation processes and the formation of brominated adamantylimidazo-pyridines. These compounds participate in the Ritter reaction, a significant synthetic pathway (Yurchenko et al., 2005).
Catalysis and Oxidation Processes
- Catalytic Hydroxylation of Alkanes : Diiron(III) complexes containing imidazo-pyridine ligands have been studied as functional models for methane monooxygenases. These complexes are effective catalysts for selective hydroxylation of alkanes, including adamantane. They demonstrate high bond selectivity in oxidation processes (Sankaralingam & Palaniandavar, 2014).
Pharmaceutical Applications
- Anti-Tuberculosis Agents : Novel adamantyl-imidazolo-thiadiazoles have been synthesized as potential anti-tuberculosis agents. These compounds target sterol 14α-demethylase (CYP51) in Mycobacterium tuberculosis. The synthesis utilized green chemistry principles, with some derivatives showing significant inhibitory activity against M. tuberculosis (Anusha et al., 2015).
Optical and Luminescent Properties
- Synthesis of Fluorescent Compounds : Imidazo[1,5-a]pyridine derivatives have been synthesized with large Stokes' shifts, demonstrating significant fluorescence. These compounds, synthesized via a one-pot method, show potential for application in low-cost luminescent materials (Volpi et al., 2017).
Generation of Stable Carbenes
- Stable N-Heterocyclic Carbenes : The imidazo[1,5-a]pyridine architecture has been utilized to generate new types of stable N-heterocyclic carbenes. This includes Rh(I) monocarbenes and biscarbenes derived from imidazo[1,5-a]pyridin-3-ylidenes. Such carbenes have potential applications in catalysis and materials science (Alcarazo et al., 2005).
Mechanism of Action
While the specific mechanism of action for “1-[3-(Adamantan-1-yl)imidazo[1,5-a]pyridin-1-yl]-2,2,2-trifluoroethan-1-one” is not available, some imidazole containing compounds have been found to induce potent antiproliferative effects by inhibiting EGFR and down-regulating the oncogenic parameter p53 ubiquitination .
Future Directions
Imidazo[1,5-a]pyridines are a promising family of fluorophores that can be easily functionalized to tune their photophysical properties . They have gained increased attention due to their unique chemical structure and optical behaviors . The results encourage further investigations on the use of imidazo[1,5-a]pyridine scaffold as fluorescent membrane probes .
properties
IUPAC Name |
1-[3-(1-adamantyl)imidazo[1,5-a]pyridin-1-yl]-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O/c20-19(21,22)16(25)15-14-3-1-2-4-24(14)17(23-15)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCSDFMCWSCEIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC(=C5N4C=CC=C5)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Adamantan-1-yl)imidazo[1,5-a]pyridin-1-yl]-2,2,2-trifluoroethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclopropyl-5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2465711.png)


![1,3,6,7-tetramethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2465715.png)

![N-(3,3-Difluorocyclobutyl)-N-[(3-propan-2-yloxyphenyl)methyl]prop-2-enamide](/img/structure/B2465717.png)




![4-chloro-2-(7-methoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2465727.png)
![3-(furan-2-yl)-2-phenyl-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2465728.png)
![4-{4-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]benzenesulfonyl}morpholine](/img/structure/B2465729.png)
